2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide
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Overview
Description
2-Chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This particular compound is characterized by the presence of chlorine atoms on the phenyl ring and a chloro group on the thiazole ring, making it a chlorinated thiazole derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. The resulting thiazole intermediate is then further functionalized to introduce the chloro and dichlorophenyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used to substitute the chlorine atoms, depending on the desired functional group.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Compounds with different substituents on the phenyl ring.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand the interaction of thiazole derivatives with biological targets.
Industry: It is used in the manufacture of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
2,4-Dichlorophenol: A phenolic compound with two chlorine atoms.
2,4-Dichlorophenoxyacetic acid (2,4-D): A common herbicide.
2,2,2-Trichloro-n-(3,4-dichlorophenyl)acetamide: Another chlorinated thiazole derivative.
Uniqueness: 2-Chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide is unique due to its specific combination of chloro and dichlorophenyl groups on the thiazole ring, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2OS/c1-6(13)11(18)17-12-16-10(5-19-12)7-2-3-8(14)9(15)4-7/h2-6H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBJYHZUSMJJIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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